N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-25-8-6-18-16(21)17(22)19-11-15-20(7-9-28-15)29(23,24)12-4-5-13(26-2)14(10-12)27-3/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPKGTBAKBECDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has garnered interest in medicinal chemistry due to its possible therapeutic applications.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 431.46 g/mol. Its structure includes an oxazolidine ring, a sulfonyl group, and various aromatic moieties that enhance its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O8S |
| Molecular Weight | 431.46 g/mol |
| CAS Number | 868983-06-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties, particularly in the context of enzyme modulation and inhibition.
Biological Activity Studies
Recent studies have explored the anticancer potential of this compound. The following findings summarize key research outcomes:
- Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of this compound were tested against several cancer cell lines and demonstrated significant cell viability reduction, suggesting a promising avenue for cancer therapeutics .
- Enzyme Inhibition : Interaction studies revealed that the compound could inhibit specific enzymes involved in cancer progression and other diseases. This inhibition is crucial for understanding its therapeutic potential .
- Cell Signaling Pathways : Investigations into cellular signaling pathways have indicated that this compound may modulate key pathways associated with cell proliferation and apoptosis, further supporting its role as a potential therapeutic agent .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxicity of this compound against breast cancer cells, researchers found that the compound significantly reduced cell viability at concentrations as low as 10 µM over 48 hours. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
Case Study 2: Enzyme Interaction
A separate study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited the activity of matrix metalloproteinases (MMPs), which are critical in tumor metastasis. The inhibition was quantified using IC50 values, demonstrating a strong correlation between compound concentration and MMP activity reduction.
Comparison with Similar Compounds
N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (No. 2225)
- Structural Differences: Unlike the target compound, No. 2225 lacks the sulfonyl-oxazolidine moiety. Instead, it features a 2,3-dimethoxybenzyl group at N1 and a pyridin-2-yl-ethyl group at N2.
- Pharmacokinetics: A 93-day rat study established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin exceeding 33 million relative to human exposure levels (0.0002–0.003 μg/kg bw/day). This high margin is attributed to rapid metabolism via hydrolytic cleavage of the oxalamide bond and glucuronidation .
- Mutagenicity: Tested up to 5,000 μg/plate in Salmonella typhimurium and E.
N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (FL-no: 16.099)
- Structural Differences : The benzyl group at N1 is substituted with 2,4-dimethoxy instead of 3,4-dimethoxyphenyl sulfonyl.
- Safety Profile: Shares the same NOEL (100 mg/kg bw/day) as No. 2225 due to analogous metabolic pathways.
N1-{3-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Propyl}-N2-(5-Methyl-1H-Pyrazol-3-yl)Oxalamide
- Structural Differences : Incorporates a piperazine ring and pyrazole substituent instead of sulfonyl-oxazolidine.
Key Comparative Data
| Compound | N1 Substituent | N2 Substituent | NOEL (mg/kg/day) | Mutagenicity (Ames Test) |
|---|---|---|---|---|
| Target Compound | 3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl-methyl | 2-Methoxyethyl | Not reported | Not tested |
| No. 2225 | 2,3-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | 100 | Negative (≤5,000 μg/plate) |
| FL-no:16.099 | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | 100 | Not reported |
| FL-no:16.100 | 2-Methoxy-4-methylbenzyl | 2-(5-Methylpyridin-2-yl)ethyl | 100 | Not reported |
Q & A
Q. What analytical workflows validate synthetic intermediates with structural complexity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
